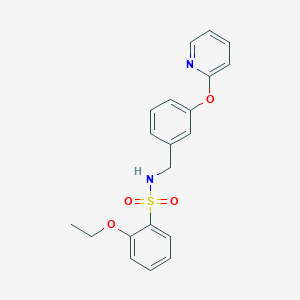

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

科学的研究の応用

Catalysis and Hydrogenation Processes

The compound is utilized in catalytic reactions, particularly in the base-free transfer hydrogenation of ketones. These processes involve Cp*Ir(pyridinesulfonamide)Cl precatalysts, where derivatives similar to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide are synthesized and characterized for their catalytic efficiency. These precatalysts have shown remarkable activity in transfer hydrogenation reactions, including aryl, diaryl, and cycloaliphatic ketones, under air without the need for basic additives or halide abstractors, showcasing their potential in green chemistry applications (Ruff et al., 2016).

Photophysical Properties and Photodynamic Therapy

The synthesis and characterization of novel zinc(II) phthalocyanines substituted with derivatives similar to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide have been extensively studied. These compounds exhibit significant photophysical and photochemical properties, making them suitable candidates for applications in photodynamic therapy and photocatalytic activities. Their ability to generate singlet oxygen effectively positions them as potential agents for treating various diseases and environmental applications (Öncül et al., 2021).

Antimicrobial Activity

The antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide, a compound closely related to 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, have been documented. These studies reveal that such compounds possess significant activity against various Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in combating bacterial infections (Ijuomah et al., 2022).

Molecular and Supramolecular Structures

Research on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, which share a structural motif with 2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide, has provided insights into their potential ligand capabilities in metal coordination. These studies showcase the diverse conformational possibilities and hydrogen bonding capabilities, which could be harnessed in the design of new materials and catalysts (Jacobs et al., 2013).

作用機序

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) , suggesting that this compound may also target these cells.

Biochemical Pathways

Similar compounds have been shown to exhibit anti-fibrotic activities , suggesting that this compound may also affect pathways related to fibrosis.

特性

IUPAC Name |

2-ethoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-2-25-18-10-3-4-11-19(18)27(23,24)22-15-16-8-7-9-17(14-16)26-20-12-5-6-13-21-20/h3-14,22H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXVCRZPOXZBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)

![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)